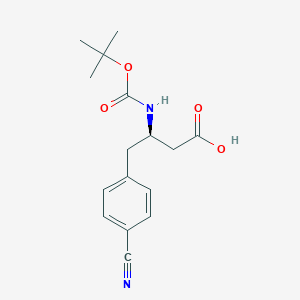

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

描述

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid is a Boc-protected amino acid derivative featuring a chiral (R)-configured amino group, a 4-cyanophenyl substituent, and a butanoic acid backbone. The tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis.

属性

IUPAC Name |

(3R)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGGQWSQPYJTQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150305 | |

| Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-86-5 | |

| Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(4-cyanophenyl)butanoic acid.

Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The cyanophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Hydrolysis: Removal of the Boc group yields ®-3-amino-4-(4-cyanophenyl)butanoic acid.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.

科学研究应用

®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The cyanophenyl group can interact with hydrophobic pockets in the enzyme, while the amine group can form hydrogen bonds with amino acid residues.

相似化合物的比较

The compound is compared below with analogs differing in aromatic substituents, molecular weight, and applications.

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs): 4-Cyanophenyl (Target Compound): The cyano group (-CN) is a strong EWG, increasing electrophilicity of the aromatic ring, which may enhance interactions with electron-rich biological targets or facilitate further derivatization . Halogens (I, Br, F): Iodo and bromo substituents () enable cross-coupling reactions, while fluorine () enhances metabolic stability and lipophilicity .

Lipophilicity and Solubility:

- The naphthalen-1-yl analog () exhibits higher lipophilicity (logP ~3.5 estimated) due to its bulky aromatic system, favoring membrane penetration .

- The pyridin-3-yl derivative () shows improved aqueous solubility from the polar pyridine ring, beneficial for in vitro assays .

Applications in Drug Development:

生物活性

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, commonly referred to by its CAS number 269726-86-5, is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 304.34 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to protect amines during reactions. The presence of a cyanophenyl group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its structural features, particularly the cyanophenyl moiety. This group is known to enhance lipophilicity and may influence the compound's ability to penetrate biological membranes, potentially affecting its pharmacokinetics and bioavailability.

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can act as inhibitors for certain enzymes, including proteases and kinases. The specific mechanism for this compound remains under investigation, but it may involve competitive inhibition due to structural similarity with natural substrates.

- Receptor Modulation : The compound may also interact with various receptors in the central nervous system, given the presence of aromatic groups that can facilitate π-π stacking interactions with receptor sites.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

- Antinociceptive Effects : In animal models, compounds similar to this structure have shown promise in reducing pain responses, suggesting potential applications in pain management therapies.

- Antitumor Activity : Some derivatives have been evaluated for their antitumor properties, demonstrating cytotoxic effects on cancer cell lines. Further research is needed to determine the specific pathways involved.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antinociceptive effects | Demonstrated significant pain relief in rodent models compared to control groups. |

| Study 2 | Assess cytotoxicity against cancer cell lines | Showed IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer cells. |

Research Findings

Research indicates that this compound may exhibit a range of biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。